molecular formula C19H18O5 B14502523 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde CAS No. 63955-83-9

3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde

Cat. No.: B14502523
CAS No.: 63955-83-9
M. Wt: 326.3 g/mol
InChI Key: JEVIJYLEBNOVKC-UHFFFAOYSA-N
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Description

3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of four methoxy groups (-OCH₃) at positions 3, 4, 6, and 7, and an aldehyde group (-CHO) at position 1 on the phenanthrene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde typically involves the methoxylation of phenanthrene derivatives followed by formylation. One common method includes the use of methoxy-substituted phenanthrene precursors, which undergo formylation using reagents like Vilsmeier-Haack or Duff reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation and formylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studying reaction mechanisms and pathways.

    Biology: The compound is investigated for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.

    Medicine: Research explores its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: It is used in the development of advanced materials, dyes, and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be attributed to its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The compound’s methoxy groups may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

  • 3,4,8-Trimethoxyphenanthrene-2,5-diol
  • 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
  • 2,7-Dihydroxy-3,6-dimethoxyphenanthrene

Comparison: 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. For example, the presence of four methoxy groups and an aldehyde group may enhance its solubility and reactivity in certain chemical reactions, making it a valuable compound for various applications .

Properties

CAS No.

63955-83-9

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

3,4,6,7-tetramethoxyphenanthrene-1-carbaldehyde

InChI

InChI=1S/C19H18O5/c1-21-15-7-11-5-6-13-12(10-20)8-17(23-3)19(24-4)18(13)14(11)9-16(15)22-2/h5-10H,1-4H3

InChI Key

JEVIJYLEBNOVKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C=O)OC)OC)OC

Origin of Product

United States

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